Methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-bromo-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-hexadecahydropicene-4a(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-bromo-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-hexadecahydropicene-4a(2H)-carboxylate is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers, bromine substitution, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the polycyclic core, bromination, and esterification. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques such as continuous flow chemistry, high-pressure reactors, and automated synthesis platforms. These methods ensure high yield, purity, and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine substituent or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or DNA. Its bromine substituent could be used as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound could be investigated for its potential pharmacological properties. Its polycyclic structure may interact with various biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or advanced coatings. Its stability and unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine substituent and carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-chloro-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-hexadecahydropicene-4a(2H)-carboxylate
- Methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-fluoro-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-hexadecahydropicene-4a(2H)-carboxylate
Uniqueness
The uniqueness of the compound lies in its bromine substituent, which imparts distinct chemical and physical properties. Compared to its chloro and fluoro analogs, the bromine-containing compound may exhibit different reactivity and biological activity.
Properties
Molecular Formula |
C31H43BrO4 |
---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
methyl (4aS,6aR,6bS,8aR,12aR,14bS)-11-bromo-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H43BrO4/c1-26(2)11-13-31(25(35)36-8)14-12-30(7)23(18(31)16-26)20(33)15-22-28(5)17-19(32)24(34)27(3,4)21(28)9-10-29(22,30)6/h15,17-18,21,23H,9-14,16H2,1-8H3/t18-,21-,23?,28-,29+,30+,31-/m0/s1 |
InChI Key |
KZWGKXWGLNPADN-MZQDCCLHSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3C1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)Br)C)C)(C)C)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)Br)C)C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.